3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that features a thieno[2,3-b]pyridine core
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
Some studies suggest that it may have potential therapeutic applications in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophene derivatives and pyridine carboxylic acids.
Substitution Reactions: Introduction of the 4-methoxyphenyl and thiophen-2-yl groups can be carried out through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene Derivatives: Compounds with similar thieno[3,2-b]thiophene cores, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT).
Pyridine Derivatives: Compounds with pyridine cores, such as 2-aminopyridine derivatives.
Uniqueness
3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-24-11-6-4-10(5-7-11)12-9-13(14-3-2-8-25-14)22-19-15(12)16(20)17(26-19)18(21)23/h2-9H,20H2,1H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJGICUOUYEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.